molecular formula C12H12N2O2 B12114446 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide

2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No.: B12114446
M. Wt: 216.24 g/mol
InChI Key: BABACYAUNUUFDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide typically involves the reaction of 2-methyl-4-oxoquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and antiviral agent.

    Medicine: The compound is being investigated for its potential use in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-oxoquinoline
  • 2-(4-oxoquinolin-1(4H)-yl)acetamide
  • 2-(2-methylquinolin-1(4H)-yl)acetamide

Uniqueness

2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide is unique due to the presence of both the 2-methyl and 4-oxo groups on the quinoline ring, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological activities compared to its analogs.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(2-methyl-4-oxoquinolin-1-yl)acetamide

InChI

InChI=1S/C12H12N2O2/c1-8-6-11(15)9-4-2-3-5-10(9)14(8)7-12(13)16/h2-6H,7H2,1H3,(H2,13,16)

InChI Key

BABACYAUNUUFDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.